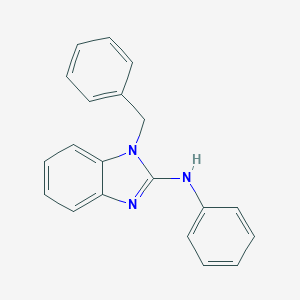
N-(1-benzyl-1H-benzimidazol-2-yl)-N-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-N-phenyl-1H-benzimidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad spectrum of biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-N-phenyl-1H-benzimidazol-2-amine can be synthesized through the condensation of o-phenylenediamine with benzaldehyde derivatives. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process . The reaction conditions may vary, but common methods include refluxing in ethanol or methanol for several hours.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water as a solvent and employing microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-N-phenyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazoles, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Propiedades
Fórmula molecular |
C20H17N3 |
|---|---|
Peso molecular |
299.4g/mol |
Nombre IUPAC |
1-benzyl-N-phenylbenzimidazol-2-amine |
InChI |
InChI=1S/C20H17N3/c1-3-9-16(10-4-1)15-23-19-14-8-7-13-18(19)22-20(23)21-17-11-5-2-6-12-17/h1-14H,15H2,(H,21,22) |
Clave InChI |
QQZALSKVCZVWBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















